Oral Bioavailability: Erk5‑IN‑1 (F% = 90%) Outperforms ERK5‑IN‑2 (F% = 68%) by 22 Percentage Points in Mouse PK
In mouse pharmacokinetic studies, Erk5‑IN‑1 achieved an oral bioavailability (F%) of 90% [1], whereas the structurally distinct ERK5 inhibitor ERK5‑IN‑2, designed for selectivity over p38α and BRD4, yielded an F% of 68% under comparable conditions . The 22‑percentage‑point advantage in oral exposure makes Erk5‑IN‑1 more suitable for oral dosing regimens in chronic disease models.
| Evidence Dimension | Mouse oral bioavailability (F%) |
|---|---|
| Target Compound Data | F% = 90% |
| Comparator Or Baseline | ERK5‑IN‑2: F% = 68% |
| Quantified Difference | 22 percentage points higher |
| Conditions | Mouse; intravenous vs. oral administration; PK parameters extracted from separate publications. |
Why This Matters
Higher oral bioavailability reduces the required dose and systemic exposure, improving the therapeutic window and enabling cost‑effective long‑term in‑vivo studies.
- [1] Deng X, Elkins JM, Zhang J, et al. Eur J Med Chem. 2013;70:758-767. GlpBio summary. F% = 90%. View Source
